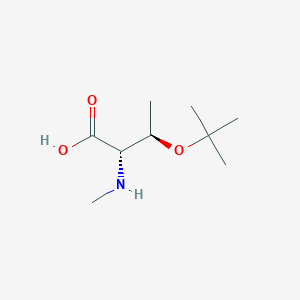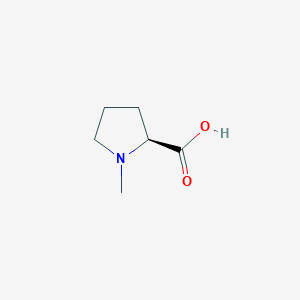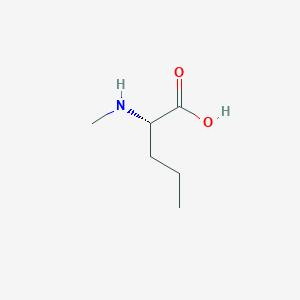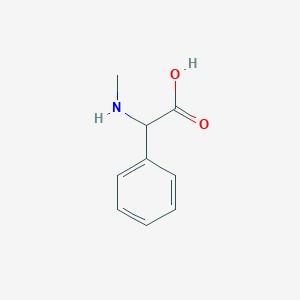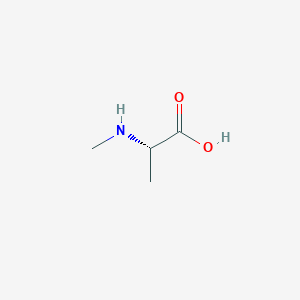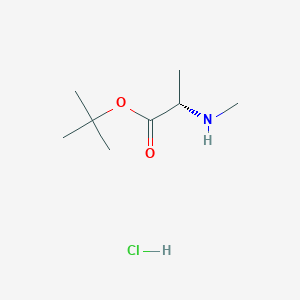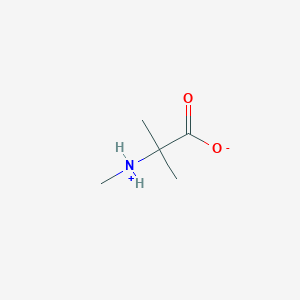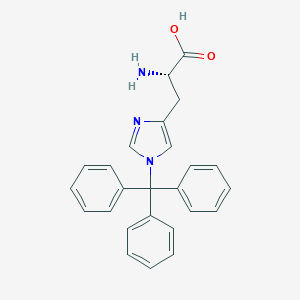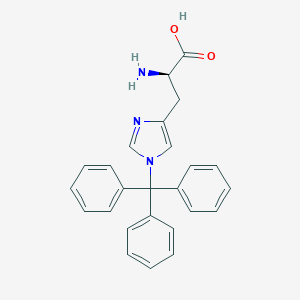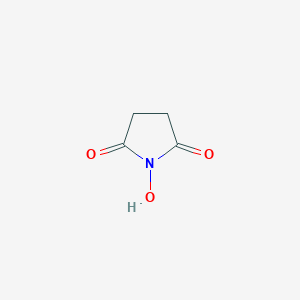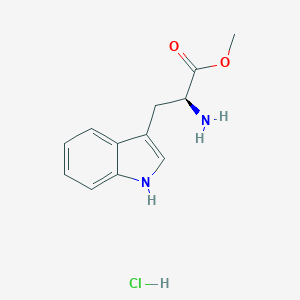
L-Tryptophan methyl ester hydrochloride
Descripción general
Descripción
L-Tryptophan methyl ester hydrochloride is a derivative of the amino acid tryptophan . It is used in biochemical reagents and as a pharmaceutical intermediate . It has a molecular formula of C12H14N2O2·HCl and a molecular weight of 254.71 .
Synthesis Analysis
While L-Tryptophan methyl ester hydrochloride is commercially available, it can also be synthesized from tryptophan . The synthesis process involves the use of various reagents and conditions, and the product is characterized using techniques such as NMR, FTIR, TG–DTA, TG–DSC coupled to FTIR, and HPLC/MS .
Molecular Structure Analysis
The molecular structure of L-Tryptophan methyl ester hydrochloride can be represented by the SMILES string Cl.COC(=O)C@@HCc1c[nH]c2ccccc12 . This compound has been characterized using NMR and FTIR spectroscopy .
Chemical Reactions Analysis
L-Tryptophan methyl ester hydrochloride can be used as a reactant in various chemical reactions. For instance, it can be used to prepare oxamoyl derivatives of N-(2-aminobenzoyl)-L-tryptophan (dipeptides) by acylation reaction with 3,1-benzoxazinones .
Physical And Chemical Properties Analysis
L-Tryptophan methyl ester hydrochloride is a solid at 20°C . It has a melting point of 218-220°C . Its optical activity is [α]20/D +18°, c = 5 in methanol .
Aplicaciones Científicas De Investigación
Pharmaceutical Research
L-Tryptophan methyl ester hydrochloride is used as a Pharmaceutical Secondary Standard and Certified Reference Material . This means it serves as a benchmark or yardstick in pharmaceutical research, particularly in quality control testing .
Pharma Release Testing
This compound is suitable for use in pharma release testing . This involves testing the final product in the pharmaceutical industry before it is released to the market, ensuring that it meets all the necessary safety and efficacy standards .
Pharma Method Development
L-Tryptophan methyl ester hydrochloride is also used in pharma method development . This involves developing and validating methods to be used in drug testing, analysis, and production .
Preparation of Oxamoyl Derivatives
This compound can be used as a reactant to prepare Oxamoyl derivatives of N-(2-aminobenzoyl)-L-tryptophan (dipeptides) by acylation reaction with 3,1-benzoxazinones . These derivatives could have potential applications in medicinal chemistry .
Synthesis of Tadalafil (Cialis)
L-Tryptophan methyl ester hydrochloride can be used in the synthesis of Tadalafil (Cialis) , a type-V phosphodiesterase (PDE5) inhibitor used to treat erectile dysfunction .
Synthesis of Isoroquefortine C
It can also be used in the synthesis of Isoroquefortine C , a compound that could have potential medicinal properties .
Safety and Hazards
Direcciones Futuras
L-Tryptophan methyl ester hydrochloride has a wide range of applications in drug synthesis due to its role as a precursor to several alkaloids in some animals and plants . It is also used in the synthesis of peptide . Therefore, its future directions are likely to be influenced by advancements in these areas.
Mecanismo De Acción
Target of Action
L-Tryptophan methyl ester hydrochloride is primarily used as a reactant in the synthesis of specific proteins or polypeptide sequences . It is also used in the preparation of Oxamoyl derivatives of N-(2-aminobenzoyl)-L-tryptophan (dipeptides) by acylation reaction with 3,1-benzoxazinones .
Mode of Action
It is known that it interacts with its targets through acylation reactions . The compound’s methyl ester group is believed to enhance its reactivity, making it a useful reactant in peptide synthesis .
Biochemical Pathways
L-Tryptophan methyl ester hydrochloride is involved in the synthesis of specific proteins or polypeptide sequences . It is also used in the preparation of Oxamoyl derivatives of N-(2-aminobenzoyl)-L-tryptophan (dipeptides) by acylation reaction with 3,1-benzoxazinones
Result of Action
The primary result of the action of L-Tryptophan methyl ester hydrochloride is the synthesis of specific proteins or polypeptide sequences . It is also used in the preparation of Oxamoyl derivatives of N-(2-aminobenzoyl)-L-tryptophan (dipeptides) by acylation reaction with 3,1-benzoxazinones . The molecular and cellular effects of these reactions are subject to ongoing research.
Action Environment
The action of L-Tryptophan methyl ester hydrochloride can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in a dry environment, and at room temperature to maintain its stability The compound’s reactivity may also be affected by the pH and temperature of the reaction environment
Propiedades
IUPAC Name |
methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFNGGQRDXFYMM-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226219 | |
| Record name | Methyl tryptophanate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Tryptophan methyl ester hydrochloride | |
CAS RN |
7524-52-9 | |
| Record name | L-Tryptophan, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7524-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl tryptophanate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007524529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl tryptophanate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl L-tryptophanate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL TRYPTOPHANATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU62O6861L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of chemical reactions is L-Tryptophan methyl ester hydrochloride commonly used for?
A1: L-Tryptophan methyl ester hydrochloride serves as a versatile building block in various organic reactions, particularly in the synthesis of complex heterocyclic compounds. It's commonly employed as a starting material in the Pictet-Spengler reaction [, , , ], a key step in constructing tetrahydro-β-carbolines, which are important structural motifs found in numerous natural products and pharmaceuticals. Additionally, researchers utilize it in palladium-catalyzed N1-selective allylation reactions with allylic alcohols [], offering a route to diversely functionalized indoles, another significant class of bioactive compounds. Furthermore, its susceptibility to cyclopalladation allows for regioselective functionalization, as demonstrated by the 2-iodination of the indole ring [].
Q2: What are the structural characteristics of L-Tryptophan methyl ester hydrochloride?
A2: While specific spectroscopic data isn't provided in the abstracts, the molecular formula of L-Tryptophan methyl ester hydrochloride is implied to be C12H15ClN2O2, as it's a hydrochloride salt of L-Tryptophan methyl ester (C12H14N2O2). The compound retains the chiral center of L-tryptophan, confirming its use in enantioselective synthesis [, , ].
Q3: What are some examples of compounds synthesized using L-Tryptophan methyl ester hydrochloride as a starting material?
A3: Researchers have successfully synthesized a variety of compounds using L-Tryptophan methyl ester hydrochloride. One notable example is the total synthesis of isoroquefortine C [], a complex natural product. Other synthesized compounds include α-Benzyl amino-β-(3-Indole)-Propionic Acid Methyl Ester [], a potential anti-tumor indolyl diketopiperazine intermediate, and 12-Phenyl-substituted-tetrahydro-β-carbolinediketopiperazine [].
Q4: How does L-Tryptophan methyl ester hydrochloride behave in photochemical reactions?
A4: L-Tryptophan methyl ester hydrochloride acts as an efficient quencher of triplet excited states of certain quinones, like pyrano- and furano-1,4-naphthoquinone derivatives []. This quenching proceeds through a proton-coupled electron transfer (PCET) mechanism, resulting in the formation of radical pairs. This behavior is relevant in understanding potential photochemical reactions involving L-Tryptophan methyl ester hydrochloride and its derivatives.
Q5: What is a crucial aspect of the Pictet-Spengler reaction with L-Tryptophan methyl ester hydrochloride highlighted in the research?
A5: The research emphasizes the significance of diastereoselectivity in the Pictet-Spengler reaction employing L-Tryptophan methyl ester hydrochloride [, ]. Notably, when conducted in non-acidic, aprotic media, the reaction demonstrates a preference for the formation of cis-1,3-disubstituted 1,2,3,4-tetrahydro-β-carbolines. This control over stereochemistry is paramount in synthesizing biologically active compounds where specific isomers often exhibit distinct activities.
Q6: What strategies have been explored to enhance the synthesis of compounds using L-Tryptophan methyl ester hydrochloride?
A6: To improve the synthesis process, researchers have utilized crystallization-induced asymmetric transformation (CIAT) [, ]. This technique allows for the isolation of enantiomerically pure compounds, crucial for pharmaceutical applications where chirality plays a significant role in drug efficacy and safety.
Q7: How does L-Tryptophan methyl ester hydrochloride contribute to research on antimicrobial agents?
A7: L-Tryptophan methyl ester hydrochloride acts as a precursor for synthesizing tetrahydro-β-carboline diketopiperazines, a class of compounds with potential antimicrobial properties []. The ability to create diverse analogs through modifications on the starting L-Tryptophan methyl ester hydrochloride scaffold allows for exploring structure-activity relationships and optimizing antimicrobial potency.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



